molecular formula C11H11BrO2 B8407847 2-Bromo-1-(3-methyl-2,3-dihydro-benzo-furan-5-yl)ethanone

2-Bromo-1-(3-methyl-2,3-dihydro-benzo-furan-5-yl)ethanone

Cat. No. B8407847
M. Wt: 255.11 g/mol
InChI Key: CPXVJPPZLUCQSJ-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

To a stirred solution of 1-[3-methyl-2,3-dihydro-benzofuran-5-yl]ethanone (1.4 g, 7.94 mmol) (Maybridge Chemical) in dioxane (10 mL) was added dropwise a solution of bromine (1.52 g, 9.5 mmol) in dioxane (30 mL). After stirring 15 minutes the mixture was concentrated in vacuo and the residue chromatographed on silica gel (2:1 hexane-dichloromethane) to provide 375 mg (19%) of 2-bromo-1-(3-methyl-2,3-dihydro-benzo-furan-5-yl)ethanone.
Name
1-[3-methyl-2,3-dihydro-benzofuran-5-yl]ethanone
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:6]2[CH:7]=[C:8]([C:11](=[O:13])[CH3:12])[CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1.[Br:14]Br>O1CCOCC1>[Br:14][CH2:12][C:11]([C:8]1[CH:9]=[CH:10][C:5]2[O:4][CH2:3][CH:2]([CH3:1])[C:6]=2[CH:7]=1)=[O:13]

Inputs

Step One
Name
1-[3-methyl-2,3-dihydro-benzofuran-5-yl]ethanone
Quantity
1.4 g
Type
reactant
Smiles
CC1COC2=C1C=C(C=C2)C(C)=O
Name
Quantity
1.52 g
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring 15 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (2:1 hexane-dichloromethane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCC(=O)C=1C=CC2=C(C(CO2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.